6-Ethylnaphthalene-1,4-dione
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Overview
Description
6-Ethylnaphthalene-1,4-dione is an organic compound with the molecular formula C₁₂H₁₀O₂. It is a derivative of naphthoquinone, characterized by the presence of an ethyl group at the 6th position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Ethylnaphthalene-1,4-dione can be synthesized through several methods. One common approach involves the oxidation of 6-ethylnaphthalene using oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of catalysts like tungstic acid (H₂WO₄) and phosphoric acid (H₃PO₄) . The reaction is typically carried out in organic solvents like acetonitrile, which helps control the selectivity of the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Ethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form hydroxylated derivatives.
Reduction: It can be reduced to form 6-ethylnaphthalene-1,4-diol.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of tungstic acid (H₂WO₄) and phosphoric acid (H₃PO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Hydroxylated derivatives such as 6-ethyl-2-hydroxynaphthalene-1,4-dione.
Reduction: 6-Ethylnaphthalene-1,4-diol.
Substitution: Various substituted naphthoquinones depending on the reagents used.
Scientific Research Applications
6-Ethylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-ethylnaphthalene-1,4-dione involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a potential candidate for redox-based biological activities. It interacts with various molecular targets, including enzymes and cellular components, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound without the ethyl group.
2-Hydroxy-1,4-naphthoquinone: A hydroxylated derivative known for its biological activities.
6-Methylnaphthalene-1,4-dione: A similar compound with a methyl group instead of an ethyl group
Uniqueness
6-Ethylnaphthalene-1,4-dione is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological properties. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to its non-ethylated counterparts .
Properties
CAS No. |
17539-30-9 |
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Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
6-ethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O2/c1-2-8-3-4-9-10(7-8)12(14)6-5-11(9)13/h3-7H,2H2,1H3 |
InChI Key |
UVHMQBSPOCXMKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C=CC2=O |
Origin of Product |
United States |
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